molecular formula C26H56BrN B12658183 Ethyltris(2-ethylhexyl)ammonium bromide CAS No. 94277-36-8

Ethyltris(2-ethylhexyl)ammonium bromide

Cat. No.: B12658183
CAS No.: 94277-36-8
M. Wt: 462.6 g/mol
InChI Key: APBJLZJVSUMUNT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyltris(2-ethylhexyl)ammonium bromide (CAS 94277-41-5) is a quaternary ammonium salt characterized by a central nitrogen atom bonded to three 2-ethylhexyl groups and one ethyl group, with a bromide counterion. Its molecular formula is C₁₉H₄₂N·Br, and it has a molecular weight of 364.45 g/mol . This compound’s branched alkyl chains confer unique solubility and surfactant properties, making it relevant in applications such as lubrication, micelle formation, and organic synthesis .

Properties

CAS No.

94277-36-8

Molecular Formula

C26H56BrN

Molecular Weight

462.6 g/mol

IUPAC Name

ethyl-tris(2-ethylhexyl)azanium;bromide

InChI

InChI=1S/C26H56N.BrH/c1-8-15-18-24(11-4)21-27(14-7,22-25(12-5)19-16-9-2)23-26(13-6)20-17-10-3;/h24-26H,8-23H2,1-7H3;1H/q+1;/p-1

InChI Key

APBJLZJVSUMUNT-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)C[N+](CC)(CC(CC)CCCC)CC(CC)CCCC.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyltris(2-ethylhexyl)ammonium bromide typically involves the quaternization of tris(2-ethylhexyl)amine with ethyl bromide. The reaction is carried out in an organic solvent such as toluene or chloroform, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The product is purified using techniques such as distillation and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyltris(2-ethylhexyl)ammonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce ethyltris(2-ethylhexyl)ammonium hydroxide .

Scientific Research Applications

Ethyltris(2-ethylhexyl)ammonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyltris(2-ethylhexyl)ammonium bromide is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. The compound can form micelles, which encapsulate hydrophobic molecules, enhancing their solubility in water. This property is particularly useful in drug delivery systems, where it helps in the encapsulation and transport of hydrophobic drugs .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Ethyltris(2-ethylhexyl)ammonium bromide with structurally related quaternary ammonium bromides:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 94277-41-5 C₁₉H₄₂N·Br 364.45 Three branched 2-ethylhexyl groups, one ethyl
Cetyltrimethylammonium bromide (CTAB) 57-09-0 C₁₉H₄₂N·Br 364.45 One linear C16 chain, three methyl groups
Dodecyltrimethylammonium bromide (DTAB) 1119-94-4 C₁₅H₃₄N·Br 308.34 One linear C12 chain, three methyl groups
Butyl(2-ethylhexyl)dimethylammonium bromide 93839-31-7 C₁₄H₃₂N·Br 294.31 One 2-ethylhexyl, one butyl, two methyl groups
Benzyldimethyloctylammonium chloride (BAC 8) 85409-22-9 C₁₇H₃₀N·Cl 300.88 Benzyl group, one octyl chain, two methyl groups

Key Observations :

  • Branching vs. Linearity: this compound’s branched 2-ethylhexyl groups reduce crystallinity compared to linear-chain analogs like CTAB and DTAB, enhancing solubility in non-polar solvents .
  • Counterion Effects : Bromide ions generally improve solubility in polar solvents compared to chloride (e.g., BAC 8), affecting applications in ionic liquid formulations .
  • Molecular Weight : Despite sharing the same molecular weight as CTAB, this compound exhibits distinct micellization behavior due to steric hindrance from branched chains .

Analytical Characterization

Comparative analytical data from studies include:

  • ¹³C SSNMR : this compound shows distinct peaks for branched carbons (δ 20–30 ppm) absent in linear-chain CTAB .
  • Elemental Analysis : Bromide content (~21.9% by mass) matches theoretical values, consistent with analogs like CTAB (~21.9%) .
  • Titration: Total titratable amines confirm a single quaternary ammonium center, similar to other monomeric quats .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.